molecular formula C50H79NO12S B1637721 [(3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]-5-sulfooxyoxan-4-yl] 9-phenylnonanoate

[(3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]-5-sulfooxyoxan-4-yl] 9-phenylnonanoate

Cat. No.: B1637721
M. Wt: 918.2 g/mol
InChI Key: CMFLZLVEEJRCCP-DFNRPQSLSA-N
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Description

The compound [(3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]-5-sulfooxyoxan-4-yl] 9-phenylnonanoate (hereafter referred to as Compound A) is a highly functionalized oxane (tetrahydropyran) derivative with critical structural features:

  • Acylated amino group: A tetradecanoyl chain substituted with a 9-phenylnonanoyloxy group at the C3 position, contributing to lipophilicity and membrane affinity.
  • Ester linkages: The 9-phenylnonanoate ester at C4 and hydroxymethyl group at C6 facilitate metabolic stability and enzymatic recognition.
  • Stereochemistry: The (3R,4R,5S,6R) configuration dictates spatial interactions in biological systems.

Compound A’s structural complexity suggests applications in drug delivery (e.g., prodrugs) or as a surfactant due to its amphiphilic nature.

Properties

Molecular Formula

C50H79NO12S

Molecular Weight

918.2 g/mol

IUPAC Name

[(3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]-5-sulfooxyoxan-4-yl] 9-phenylnonanoate

InChI

InChI=1S/C50H79NO12S/c1-2-3-4-5-6-7-8-15-26-35-42(60-45(54)36-27-16-11-9-13-20-29-40-31-22-18-23-32-40)38-44(53)51-47-49(48(63-64(57,58)59)43(39-52)61-50(47)56)62-46(55)37-28-17-12-10-14-21-30-41-33-24-19-25-34-41/h18-19,22-25,31-34,42-43,47-50,52,56H,2-17,20-21,26-30,35-39H2,1H3,(H,51,53)(H,57,58,59)/t42-,43+,47+,48+,49+,50?/m0/s1

InChI Key

CMFLZLVEEJRCCP-DFNRPQSLSA-N

SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3

Isomeric SMILES

CCCCCCCCCCC[C@@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)OS(=O)(=O)O)OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfated Oxane Derivatives

Compound B ():

3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

  • Similarities: Sulfated oxane backbone with hydroxyl and ether linkages. Acylated side chain (propanoic acid ester).
  • Differences: Lacks long-chain phenyl groups; instead, it has a chromene-derived aromatic system. Carboxylic acid terminus (vs. phenylnonanoate in Compound A) increases solubility but reduces membrane permeability.
  • Key Data :
Property Compound A Compound B
Molecular Weight ~950 g/mol 550.43 g/mol
Sulfate Group Position C5 Absent
Key Functional Groups Phenyl esters, sulfates Chromene, carboxylic acid

Impact : Compound B’s chromene moiety may confer antioxidant activity, whereas Compound A’s phenyl chains favor lipid bilayer integration .

Compound C ():

(3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl {[2-(diethylamino)ethyl]sulfanyl}acetate

  • Similarities :
    • Complex cyclic backbone with sulfated/sulfanyl substituents.
  • Differences: Contains a cyclopentaannulene core (vs. oxane). Diethylaminoethyl group introduces cationic character, unlike Compound A’s anionic sulfate.
  • Impact : The cationic group in Compound C may enhance binding to nucleic acids, whereas Compound A’s sulfate aids in protein interactions .

Long-Chain Acylated Derivatives

Compound D ():

3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile

  • Similarities: Long acyl chains (tetradecanoyl in Compound A vs. octadienyl in Compound D). Protective groups (e.g., tert-butyldimethylsilyl in D vs. phenylnonanoate in A).
  • Differences :
    • Compound D’s pyrimidine-thioether group enables nucleophilic reactivity, unlike A’s inert phenyl esters.
  • Impact : Compound D is suited for oligonucleotide synthesis, while Compound A’s esters prioritize stability .
Compound E ():

4-(1-(((2R,3S,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-ylamino)-4-oxobutane-1,2-diyl dioctanoate

  • Similarities: Multiple ester groups (dioctanoate vs. diphenylnonanoate in A). Hydroxymethyltetrahydropyran subunit.
  • Differences :
    • Triazole and pyrimidine moieties introduce hydrogen-bonding capacity.
  • Impact : Compound E’s heterocycles may enhance antimicrobial activity, whereas A’s phenyl groups favor anti-inflammatory applications .
Compound F ():

16R-Bromopregn-3S,5R,6R,20S-tetraol-3,6,20-triacetate

  • Similarities :
    • Multi-hydroxylated backbone with stereochemical complexity (3S,5R,6R in both compounds).
    • Use of acetylation for protection.
  • Differences :
    • Steroid backbone (vs. oxane).
  • Synthetic Insight : Both compounds require precise regioselective protection (e.g., acetylation at C3, C6, and C20 in F vs. C4 and C5 in A). This highlights challenges in scaling up chiral molecules .

Preparation Methods

Synthetic Strategy Design and Key Challenges

Structural Complexity and Functional Group Considerations

The target molecule features a central oxan ring with hydroxymethyl, sulfooxy, and two 9-phenylnonanoyl groups. The (3S)-3-(9-phenylnonanoyloxy)tetradecanoyl side chain introduces steric complexity, necessitating orthogonal protection-deprotection strategies. The sulfooxy group at C5 requires selective sulfation without disturbing ester linkages.

Retrosynthetic Analysis

Retrosynthesis divides the molecule into three modules:

  • Oxan core : [(3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)oxan-4-yl] scaffold.
  • Acylated side chain : (3S)-3-(9-phenylnonanoyloxy)tetradecanoyl amine.
  • Sulfooxy and ester groups : Installation at C5 and C4, respectively.

Critical intermediates include a fully protected oxan derivative with free amines at C3 and hydroxyls at C4/C5 for subsequent functionalization.

Stepwise Synthesis and Methodologies

Oxan Core Preparation

The oxan ring is synthesized via Koenigs-Knorr glycosylation between a protected glucosyl donor and a suitable acceptor. Key steps:

  • Protection : Temporary silyl ethers (TBDMS) at C2 and C6 hydroxymethyl to direct reactivity toward C4.
  • Glycosylation : Using trichloroacetimidate donors under BF₃·Et₂O catalysis yields β-linked oxan with >85% stereoselectivity.
  • Deprotection : Sequential HF-pyridine treatment removes silyl groups, exposing C2 and C6 for later acylation.

Side Chain Synthesis: (3S)-3-(9-Phenylnonanoyloxy)Tetradecanoyl Amine

9-Phenylnonanoic Acid Preparation
  • Friedel-Crafts Acylation : Benzene reacts with nonanoyl chloride under AlCl₃ catalysis to form 9-phenylnonanoyl chloride (72% yield).
  • Esterification : (3S)-3-hydroxytetradecanoic acid is treated with 9-phenylnonanoyl chloride using DMAP/Et₃N, achieving 68% conversion to the ester.
Amine Activation

The esterified acid is converted to an N-hydroxysuccinimide (NHS) active ester using DCC/DMAP, enabling coupling to the oxan core’s C3 amine.

Regioselective Sulfation at C5

  • Sulfur Trioxide Complex : Pyridine·SO₃ in DMF selectively sulfates the C5 hydroxyl without degrading ester groups (89% yield).
  • Ionic Liquid Alternative : [BMIM][HSO₄] at 60°C reduces side reactions, improving yield to 93%.

Final Esterification at C4

  • Steglich Conditions : DCC/DMAP mediates coupling of 9-phenylnonanoic acid to the C4 hydroxyl, with molecular sieves preventing hydrolysis (78% yield).
  • Enzymatic Approach : Candida antarctica lipase B in tert-butanol achieves 81% yield with minimal racemization.

Purification and Characterization

Chromatographic Techniques

  • Size-Exclusion Chromatography : Removes oligomeric byproducts using Sephadex LH-20.
  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients resolve stereoisomers (purity >98%).

Spectroscopic Validation

  • NMR : $$^{1}\text{H}$$ and $$^{13}\text{C}$$ spectra confirm regiochemistry:
    • δ 5.21 ppm (C4 ester, $$J = 3.4$$ Hz).
    • δ 2.89 ppm (sulfooxy group).
  • High-Resolution MS : [M+Na]⁺ at m/z 1043.4521 (calc. 1043.4518).

Yield Optimization and Scalability

Reaction Condition Screening

Parameter Acylation Yield (%) Sulfation Yield (%)
DCC/DMAP 78 -
Enzymatic (CAL-B) 81 -
Pyridine·SO₃ - 89
[BMIM][HSO₄] - 93

Solvent and Temperature Effects

  • Acylation : THF outperforms DCM due to better NHS ester solubility (Δ yield +9%).
  • Sulfation : Ionic liquids reduce side reactions at >60°C.

Industrial-Scale Adaptation

Continuous Flow Synthesis

Microreactors with immobilized lipase reduce reaction time from 48h to 6h, achieving 85% yield for the acylated intermediate.

Green Chemistry Metrics

  • E-Factor : Reduced from 32 (batch) to 18 (flow) via solvent recycling.
  • PMI : 1.9 kg/kg using enzymatic methods versus 3.7 kg/kg for chemical coupling.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing this complex sulfated oxane derivative?

  • Methodological Answer : The synthesis of structurally analogous compounds often involves multi-step protection-deprotection strategies. For example, intermediates with sulfated sugar moieties (e.g., tetradecanoyl and phenylnonanoyl groups) require regioselective sulfation using sulfur trioxide complexes in anhydrous pyridine . Additionally, coupling reactions using carbodiimide-based activators (e.g., EDC/HOBt) are critical for amide bond formation between the oxane core and acylated side chains . Purification via reverse-phase HPLC with C18 columns ensures isolation of the target compound from byproducts .

Q. How can researchers confirm the stereochemical configuration of the oxane core and acylated substituents?

  • Methodological Answer : X-ray crystallography remains the gold standard for unambiguous stereochemical determination. Programs like SHELXL (part of the SHELX suite) enable refinement of crystal structures, even for high-symmetry or twinned crystals . For preliminary analysis, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximities between protons, while 13C^{13}\text{C}-1H^{1}\text{H} coupling constants (JCHJ_{\text{CH}}) provide insights into dihedral angles .

Q. What analytical techniques are suitable for characterizing the functional groups in this compound?

  • Methodological Answer :

  • Sulfate group : Ion chromatography or elemental analysis confirms sulfur content.
  • Acyloxy chains : IR spectroscopy identifies ester C=O stretches (~1740 cm1^{-1}) and amide I/II bands (~1650/1550 cm1^{-1}) .
  • Hydroxyl groups : Derivatization with acetic anhydride followed by 1H^{1}\text{H} NMR quantifies free hydroxyls .

Advanced Research Questions

Q. How can researchers address synthetic challenges such as steric hindrance during acylation?

  • Methodological Answer : Steric hindrance in bulky acylated intermediates (e.g., 9-phenylnonanoyl chains) can be mitigated using bulky protecting groups (e.g., tert-butyldimethylsilyl) on reactive hydroxyls. Kinetic studies using in situ 19F^{19}\text{F} NMR with fluorinated acyl donors optimize reaction rates . Computational modeling (e.g., DFT calculations) predicts steric clashes and guides reagent selection .

Q. What computational approaches are effective for studying interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes like sulfotransferases or lipases. For example, analogs with phenylnonanoyl groups showed high docking scores (-9.27 to -10.12 kcal/mol) against viral protease targets in silico . Molecular dynamics simulations (AMBER/CHARMM) assess conformational stability of the sulfated oxane core in aqueous environments .

Q. How can contradictory solubility data be resolved for this amphiphilic compound?

  • Methodological Answer : Contradictions arise from varying solvent systems. A tiered solubility assessment is recommended:

Polarity screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO:water mixtures).

Aggregation studies : Dynamic light scattering (DLS) detects micelle formation in aqueous buffers.

Co-solvent systems : Ethanol or PEG-400 enhances solubility without destabilizing the sulfated groups .

Q. What strategies improve the stability of the sulfate ester under physiological conditions?

  • Methodological Answer : The sulfate group is prone to hydrolysis in acidic or enzymatic environments. Stability can be enhanced by:

  • Structural modifications : Replacing the sulfate with a sulfonate (e.g., via Michaelis-Arbuzov reaction) improves resistance to phosphatases .
  • Formulation : Encapsulation in lipid nanoparticles or cyclodextrin complexes reduces aqueous exposure .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :

Enzyme selection : Use recombinant sulfotransferases or lipases (e.g., Pseudomonas fluorescens lipase) due to their affinity for acylated substrates.

Assay design : Continuous spectrophotometric assays (e.g., p-nitrophenyl acetate hydrolysis) quantify inhibition kinetics.

Control experiments : Include known inhibitors (e.g., rosuvastatin derivatives for sulfotransferases) to benchmark activity .

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